Cas no 2228825-91-8 (2-fluoro-3-(1H-indol-3-yl)propan-1-amine)

2-Fluoro-3-(1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative with potential applications in medicinal chemistry and biochemical research. The presence of a fluorine atom at the β-position enhances its metabolic stability and binding affinity, making it a valuable intermediate for the synthesis of bioactive compounds. The indole moiety contributes to its versatility in interactions with biological targets, particularly in neurotransmitter and receptor studies. This compound's structural features, including the amine functionality, allow for further derivatization, enabling the development of novel pharmacophores. Its well-defined purity and consistent synthesis ensure reliability for research applications, particularly in drug discovery and neuropharmacology.
2-fluoro-3-(1H-indol-3-yl)propan-1-amine structure
2228825-91-8 structure
Product Name:2-fluoro-3-(1H-indol-3-yl)propan-1-amine
CAS No:2228825-91-8
MF:C11H13FN2
MW:192.232725858688
CID:6280675
PubChem ID:134163133
Update Time:2025-11-01

2-fluoro-3-(1H-indol-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-3-(1H-indol-3-yl)propan-1-amine
    • EN300-1730084
    • 2228825-91-8
    • Inchi: 1S/C11H13FN2/c12-9(6-13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2
    • InChI Key: LWKZQNRILOYFGD-UHFFFAOYSA-N
    • SMILES: FC(CN)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 192.10627659g/mol
  • Monoisotopic Mass: 192.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 2-fluoro-3-(1H-indol-3-yl)propan-1-amine

Exploring the Potential of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 2228825-91-8) in Modern Research

In the ever-evolving landscape of chemical research, 2-fluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 2228825-91-8) has emerged as a compound of significant interest. This fluorinated indole derivative combines the unique structural features of an indole ring with a fluorinated propylamine side chain, offering intriguing possibilities for various applications. Researchers are particularly drawn to its potential in neurochemical studies and medicinal chemistry, where its structural motifs resemble those found in several biologically active compounds.

The growing interest in fluorinated compounds like 2-fluoro-3-(1H-indol-3-yl)propan-1-amine stems from their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This makes them valuable tools in drug discovery and pharmaceutical development. Recent studies have highlighted the importance of fluorine substitution in improving the pharmacokinetic properties of potential drug candidates, a trend that has been widely discussed in scientific forums and research publications.

One of the most searched questions regarding compounds like CAS No. 2228825-91-8 relates to their synthetic pathways and purification methods. The synthesis of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine typically involves multi-step organic transformations, with careful attention to the introduction of the fluorine atom at the desired position. Researchers often inquire about optimized reaction conditions and yield improvement strategies, reflecting the practical challenges faced in laboratory settings.

The indole moiety present in this compound has been the subject of numerous structure-activity relationship (SAR) studies, particularly in the context of neurotransmitter analogs. This structural feature is shared with many naturally occurring compounds and pharmaceutical agents, making 2-fluoro-3-(1H-indol-3-yl)propan-1-amine a potentially valuable scaffold for bioisosteric replacement strategies. The scientific community continues to explore its interactions with various biological targets, with particular attention to receptor binding profiles and selectivity patterns.

From an analytical perspective, characterization of CAS No. 2228825-91-8 involves advanced techniques such as NMR spectroscopy (with special focus on 19F NMR), mass spectrometry, and HPLC purity analysis. These methods are crucial for confirming the compound's identity and assessing its quality, topics that frequently appear in research methodology discussions and analytical chemistry forums. The fluorine atom's distinct spectroscopic signature makes it particularly valuable for molecular tracking in various experimental systems.

The potential applications of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine extend beyond pharmaceutical research. Materials scientists have shown interest in fluorinated indole derivatives for their possible use in organic electronics and functional materials. The compound's electronic properties, influenced by both the indole system and the fluorine substituent, may offer unique advantages in designing novel molecular architectures for specialized applications.

As research into fluorinated bioactive compounds continues to grow, 2-fluoro-3-(1H-indol-3-yl)propan-1-amine represents an interesting case study in molecular design and property optimization. Its dual functionality - combining the versatile indole scaffold with the strategic fluorine substitution - makes it a compelling subject for both fundamental research and applied science investigations. The compound's future research directions will likely focus on expanding our understanding of its physicochemical properties and exploring its potential in various scientific applications.

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